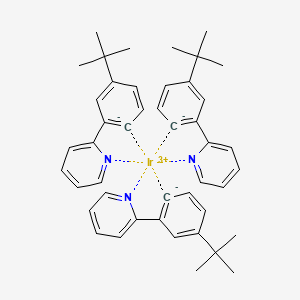
Tris(2-(3-tert-butylphenyl)pyridine)iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(3-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride with 2-(3-tert-butylphenyl)pyridine ligands in the presence of a base . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tris(2-(3-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in new iridium complexes with different ligands .
Scientific Research Applications
Tris(2-(3-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Tris(2-(3-tert-butylphenyl)pyridine)iridium exerts its effects involves the interaction of the iridium center with various molecular targets. In photoredox catalysis, the compound absorbs light and undergoes a photoinduced electron transfer process, generating reactive intermediates that drive the catalytic reactions . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules and emit light upon excitation, allowing for imaging and detection .
Comparison with Similar Compounds
Tris(2-(3-tert-butylphenyl)pyridine)iridium can be compared with other similar compounds such as Tris(2-phenylpyridine)iridium and Tris(2-(4,6-difluorophenyl)pyridine)iridium . These compounds share similar structures but differ in the substituents on the pyridine ligands. The presence of the tert-butyl group in this compound enhances its stability and photophysical properties, making it unique among its counterparts .
List of Similar Compounds
- Tris(2-phenylpyridine)iridium
- Tris(2-(4,6-difluorophenyl)pyridine)iridium
- Tris(2-(p-tolyl)pyridine)iridium
Properties
Molecular Formula |
C45H48IrN3 |
|---|---|
Molecular Weight |
823.1 g/mol |
IUPAC Name |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
InChI Key |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
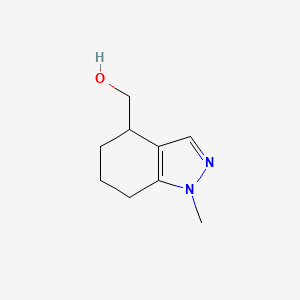
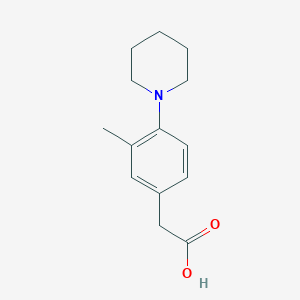
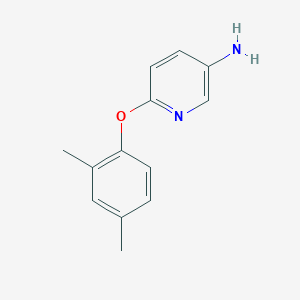
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)

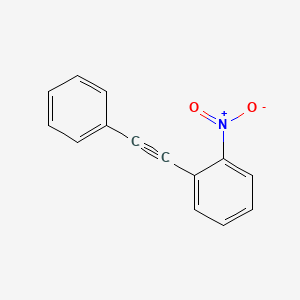

![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
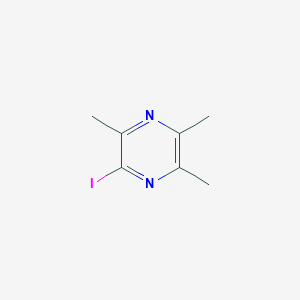
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
